molecular formula C13H17N5O3 B2409729 1-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylurea CAS No. 1904368-29-1

1-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylurea

Cat. No.: B2409729
CAS No.: 1904368-29-1
M. Wt: 291.311
InChI Key: OISGIKOUEXDEGD-UHFFFAOYSA-N
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Description

1-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylurea is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, and an ethylurea moiety

Preparation Methods

The synthesis of 1-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylurea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the 6-ethoxypyridine intermediate: This can be achieved through the ethylation of pyridine using ethyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of the 1,2,4-oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions.

    Coupling of the intermediates: The 6-ethoxypyridine and 1,2,4-oxadiazole intermediates are then coupled using a suitable linker, such as a chloromethyl derivative, under basic conditions to form the desired product.

    Introduction of the ethylurea moiety: The final step involves the reaction of the coupled intermediate with ethyl isocyanate to introduce the ethylurea group.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form new ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of substituted and functionalized derivatives.

Scientific Research Applications

1-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylurea has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

    Material Science: Due to its unique structural features, the compound is explored for use in the development of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction pathways.

    Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 1-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in inhibition or activation of specific biochemical processes. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

1-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylurea can be compared with other similar compounds, such as:

    1-((3-(6-Methoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylurea: This compound features a methoxy group instead of an ethoxy group, which can influence its chemical reactivity and biological activity.

    1-((3-(6-Ethoxypyridin-3-yl)-1,2,4-thiadiazol-5-yl)methyl)-3-ethylurea: The presence of a thiadiazole ring instead of an oxadiazole ring can alter the compound’s electronic properties and interactions with biological targets.

    1-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylurea: Substitution of the ethylurea moiety with a methylurea group can affect the compound’s solubility and pharmacokinetic properties.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

1-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-3-14-13(19)16-8-11-17-12(18-21-11)9-5-6-10(15-7-9)20-4-2/h5-7H,3-4,8H2,1-2H3,(H2,14,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISGIKOUEXDEGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=NC(=NO1)C2=CN=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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